Chloro(dimethyl)silanecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23864-05-3 |
|---|---|
Molecular Formula |
C3H6ClNSi |
Molecular Weight |
119.62 g/mol |
IUPAC Name |
[chloro(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C3H6ClNSi/c1-6(2,4)3-5/h1-2H3 |
InChI Key |
HFCJMKKUQUTSLC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#N)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Chloro Dimethyl Silanecarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Chloro(dimethyl)silanecarbonitrile, offering detailed insights into the connectivity and local environment of each atom.
High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of similar structures and established substituent effects.
Proton (¹H) NMR: The molecule presents a simple ¹H NMR spectrum. The six protons of the two methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bonds. These protons would appear as a single sharp singlet. The electronegativity of the chlorine atom and the nitrile group attached to the silicon will deshield these protons, causing their resonance to appear downfield compared to tetramethylsilane (B1202638) (TMS). For a similar compound, chloro(chloromethyl)dimethylsilane (B161097), the methyl protons resonate at approximately 0.55 ppm chemicalbook.com. It is anticipated that the ¹H NMR signal for the methyl groups in this compound would be in a comparable region.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to show two distinct signals: one for the methyl carbons and another for the nitrile carbon.
The methyl carbons are equivalent and would produce a single resonance. In chloro(chloromethyl)dimethylsilane, the methyl carbons appear around 1.03 ppm chemicalbook.com. A similar upfield chemical shift is expected for the methyl carbons in this compound.
The nitrile carbon (C≡N) typically resonates in the range of 110-125 ppm youtube.com. This signal is characteristically of low intensity, a common feature for quaternary carbons or carbons not directly bonded to protons youtube.com.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | Si-CH₃ | ~ 0.5 - 0.7 | Singlet | Six equivalent protons. |
| ¹³C | Si-CH₃ | ~ 1.0 - 3.0 | Singlet | Two equivalent carbons. |
| ¹³C | C≡N | ~ 110 - 125 | Singlet | Expected to be a weak signal. |
Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Environment Characterization
²⁹Si NMR spectroscopy provides direct information about the electronic environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. For chlorosilanes, the chemical shift generally moves to a higher frequency (downfield) as the number of chloro substituents increases. For Chloro-trimethylsilane, a ²⁹Si chemical shift of approximately 30 ppm has been reported spectrabase.com. Given the presence of a nitrile group in place of a methyl group, which influences the electronic environment, the ²⁹Si chemical shift for this compound is expected to be in the broad chemical shift range typical for organosilicon compounds huji.ac.il.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrile Group Characterization
¹⁵N NMR spectroscopy is a valuable tool for probing the nitrogen environment, although its low natural abundance and sensitivity can pose challenges huji.ac.il. The chemical shift of the nitrogen atom in a nitrile group is typically found in a distinct region of the ¹⁵N NMR spectrum. For organic nitriles, the ¹⁵N chemical shift generally falls within the range of -140 to -120 ppm relative to nitromethane (which corresponds to approximately 225 to 240 ppm relative to liquid ammonia) science-and-fun.de. The specific chemical shift is influenced by the electronic effects of the substituents. The silyl (B83357) group attached to the nitrile in this compound would influence the electronic shielding of the nitrogen atom, but the resonance is expected to remain within the characteristic range for nitriles researchgate.net.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Dynamics
Although detailed experimental multi-dimensional NMR data for this specific molecule is not available, the expected correlations can be described.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would not show any cross-peaks, as there is only one type of proton environment and thus no proton-proton scalar coupling.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum would show a correlation peak between the proton signal of the methyl groups (~0.5-0.7 ppm) and the carbon signal of the same methyl groups (~1.0-3.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC spectrum would be more informative. It would display a long-range correlation (typically over two or three bonds) between the methyl protons and the nitrile carbon. This would be definitive proof of the connectivity between the dimethylsilyl fragment and the nitrile group. A correlation would also be expected between the methyl protons and the silicon atom in a ¹H-²⁹Si HMBC experiment.
Vibrational Spectroscopy: Infrared (IR) and Raman Investigations
Vibrational spectroscopy techniques like Infrared (IR) and Raman are instrumental in identifying functional groups within a molecule.
Characterization of Carbon-Nitrogen Triple Bond (C≡N) Stretching Frequencies
The most characteristic vibrational feature for this compound is the stretching of the carbon-nitrogen triple bond (C≡N).
Infrared (IR) Spectroscopy: The C≡N stretching vibration in nitriles typically appears in the region of 2260-2210 cm⁻¹. This is a relatively uncongested region of the IR spectrum, making this peak a reliable diagnostic tool. The intensity of this band can be variable. For silyl nitriles, the frequency of the C≡N stretch is influenced by the substituents on the silicon atom. The electronegative chlorine atom is expected to cause a slight shift in the absorption frequency.
Raman Spectroscopy: The C≡N triple bond, being a relatively non-polar bond, often gives rise to a strong and sharp signal in the Raman spectrum, complementing the IR data. The frequency would be observed in the same region as in the IR spectrum. Raman spectroscopy can be particularly useful for characterizing compounds like methyl chlorosilanes azom.com.
Interactive Data Table: Characteristic C≡N Vibrational Frequencies
| Spectroscopic Technique | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Infrared (IR) | C≡N Stretch | 2260 - 2210 | Medium to Weak |
| Raman | C≡N Stretch | 2260 - 2210 | Strong and Sharp |
Analysis of Silicon-Carbon (Si-C), Silicon-Chlorine (Si-Cl), and Silicon-Nitrogen (Si-N) Vibrational Modes
The vibrational spectrum of this compound, obtained through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of its molecular structure. Specific vibrational modes are associated with the stretching and bending of its key bonds, particularly the Si-C, Si-Cl, and the Si-CN linkage.
The Si-C bonds within the dimethylsilyl group exhibit characteristic vibrations. Asymmetrical and symmetrical deformational H-C-H vibrations of the Si-CH₃ groups are typically observed around 1412 cm⁻¹ and 1258 cm⁻¹, respectively researchgate.net. The Si-C stretching vibrations themselves are found near 780 cm⁻¹ researchgate.net. In the broader context of organosilicon compounds, Si-C stretching modes can be observed in regions around 605 cm⁻¹ as well researchgate.net.
The Si-Cl bond vibration is typically found in the lower frequency region of the infrared spectrum. For compounds containing a single silicon-chlorine bond, this stretching vibration usually appears in the range of 625-425 cm⁻¹ researchgate.net. The precise position can be influenced by the other substituents on the silicon atom.
The nitrile group (C≡N) attached to the silicon atom presents a very characteristic and intense absorption. In organonitriles, the C≡N stretching peak is typically found between 2260 and 2220 cm⁻¹ spectroscopyonline.com. Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond spectroscopyonline.com. The direct attachment to silicon, an element less electronegative than carbon, influences the electronic environment of the nitrile group and thus the exact frequency of this vibrational mode.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
Interactive Data Table: Vibrational Modes of this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
| C≡N Stretch | -C≡N | 2260 - 2220 | Typically a strong, sharp, and easily identifiable peak spectroscopyonline.com. |
| Si-CH₃ Deformation | Si-(CH₃)₂ | ~1412 (asymmetric), ~1258 (symmetric) | Characteristic vibrations for methyl groups attached to silicon researchgate.net. |
| Si-C Stretch | Si-CH₃ | ~780 | Represents the stretching of the bond between silicon and the methyl carbons researchgate.net. |
| Si-Cl Stretch | Si-Cl | 625 - 425 | Found in the lower wavenumber region of the mid-IR spectrum researchgate.net. |
Conformational Analysis via Vibrational Signatures of this compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively flexible molecule like this compound, rotations around the Si-C(N) bond could lead to different stable conformers. These distinct conformations, if they exist as local minima on the potential energy surface, can be identified through vibrational spectroscopy.
Each conformer possesses a unique set of vibrational frequencies. While many frequencies will be similar between conformers, certain vibrational modes, particularly those involving the rotating groups, may show slight but detectable shifts in frequency or changes in intensity. Theoretical calculations, such as Density Functional Theory (DFT), are crucial for predicting the vibrational spectra of different possible conformers arxiv.orgmdpi.com. By comparing the experimentally obtained FTIR and Raman spectra with the theoretically calculated spectra for each potential conformer, the most likely conformation present in the sample can be determined arxiv.orglmaleidykla.lt.
Techniques like matrix isolation FT-IR spectroscopy are particularly powerful for conformational analysis. By trapping the molecule in an inert gas matrix (like argon or nitrogen) at very low temperatures, individual conformers can be "frozen" in place, preventing interconversion. This allows for the measurement of the spectrum of each conformer separately, leading to a more definitive analysis lmaleidykla.lt. Differences between the spectra of various conformers are often most apparent in the low-frequency "fingerprint" region, where skeletal bending and torsional modes occur lmaleidykla.lt.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places nih.gov. This high accuracy allows for the calculation of an exact molecular formula.
For this compound, with the chemical formula C₃H₆ClNSi, the theoretical exact mass can be calculated by summing the exact masses of its most abundant isotopes. This precise mass measurement allows for differentiation between compounds that might have the same nominal mass but different elemental compositions. The ability of HRMS to provide an exact mass is a definitive confirmation of the compound's molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns wikipedia.orgnationalmaglab.org. The process involves multiple stages of mass analysis. First, the intact molecule is ionized to form a precursor ion (molecular ion). This specific precursor ion is then selected and isolated from other ions nationalmaglab.orgyoutube.com. In a subsequent step, the selected precursor ion is fragmented by colliding it with an inert gas, a process called collision-induced dissociation (CID) wikipedia.orgyoutube.com. The resulting fragment ions (product ions) are then analyzed in a second mass spectrometer to generate a product ion spectrum nationalmaglab.org.
The fragmentation of this compound would proceed through characteristic pathways determined by the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for organosilicon compounds involve the loss of methyl groups or the chlorine atom. Nitriles often show a characteristic [M-1]⁺ peak due to the loss of a hydrogen atom alpha to the nitrile group, forming a resonance-stabilized cation whitman.eduyoutube.com.
Potential fragmentation pathways for the [M]⁺˙ ion of this compound include:
Loss of a methyl radical (•CH₃): This is a very common pathway for dimethylsilyl compounds, leading to a stable silylium ion.
Loss of a chlorine radical (•Cl): Cleavage of the Si-Cl bond would result in another characteristic fragment ion.
Loss of the nitrile group (•CN): This would involve the cleavage of the Si-CN bond.
Loss of hydrogen cyanide (HCN): A rearrangement followed by the elimination of HCN is another possibility.
By analyzing the m/z values of these product ions, the connectivity of the atoms in the original molecule can be pieced together, confirming the proposed structure.
Interactive Data Table: Plausible MS/MS Fragments of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |
| [C₃H₆ClNSi]⁺˙ | [C₂H₆ClSi]⁺ | •CN | Chloro(dimethyl)silyl cation |
| [C₃H₆ClNSi]⁺˙ | [C₃H₆NSi]⁺ | •Cl | (Dimethyl)silanecarbonitrile cation |
| [C₃H₆ClNSi]⁺˙ | [C₂H₃ClNSi]⁺˙ | •CH₃ | Chloro(methyl)silanecarbonitrile cation radical |
Advanced Electron and X-ray Spectroscopic Techniques
Electron Energy-Loss Spectroscopy (EELS) for Local Electronic Structure and Bonding Information
Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample wikipedia.orgepfl.ch. When a high-energy electron beam interacts with the sample, some electrons undergo inelastic scattering, losing a discrete amount of energy in the process wikipedia.org. This energy loss corresponds to the energy required to excite electrons within the sample atoms to higher energy states, including inner-shell ionizations wikipedia.org.
EELS can provide valuable information on the local electronic structure and bonding in this compound at high spatial resolution. By measuring the energy loss corresponding to the core-loss edges of the constituent elements (Carbon K-edge, Nitrogen K-edge, Silicon L-edge, and Chlorine L-edge), EELS can perform elemental mapping to show the spatial distribution of these elements epfl.chresearchgate.net.
Furthermore, the fine structure of these core-loss edges, known as the Energy-Loss Near-Edge Structure (ELNES), contains detailed information about the local chemical environment. The ELNES is sensitive to factors such as oxidation state, coordination number, and the nature of the bonding (e.g., carbidic vs. oxidic bonding for silicon) mpg.deresearchgate.net. For instance, the Si-L₂,₃ edge in silicon carbide (Si-C bonding) appears at a different energy threshold and has a different shape compared to silicon dioxide (Si-O bonding) mpg.de. Analysis of the ELNES for the Si, C, N, and Cl edges in this compound could, therefore, provide direct experimental evidence of the Si-C, Si-Cl, and Si-CN bonding environments within the molecule.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Bonding Analysis
The XPS spectrum of this compound would be expected to show characteristic peaks for silicon (Si 2p), carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p). The precise binding energies of these core-level electrons are indicative of their chemical environment, including oxidation state and bonding partners.
A high-resolution analysis of the Si 2p peak would be particularly insightful. In organosilicon compounds, the Si 2p binding energy typically falls in the range of 101-103 eV. For this compound, the silicon atom is bonded to two methyl groups, a chlorine atom, and a carbonitrile group. The presence of the electronegative chlorine atom would be expected to shift the Si 2p binding energy to a higher value compared to a simple alkylsilane.
The C 1s spectrum would exhibit multiple peaks corresponding to the different carbon environments within the molecule. The carbon atoms in the methyl groups (Si-CH₃) would have a characteristic binding energy around 284.8 eV, often used as a reference for adventitious carbon. The carbon atom of the nitrile group (C≡N) would appear at a higher binding energy due to its triple bond with nitrogen.
The N 1s peak is characteristic of the nitrile functional group. In organic nitriles, the N 1s binding energy is typically observed in the range of 398-400 eV. tudelft.nlwm.eduresearchgate.net The specific value for this compound would provide insight into the electronic environment of the nitrogen atom.
Finally, the Cl 2p spectrum would confirm the presence of chlorine. This signal appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling, with typical binding energies around 200-202 eV for organochlorine compounds.
Table 1: Predicted Core-Level Binding Energies for this compound based on Analogous Compounds
| Element | Orbital | Predicted Binding Energy (eV) | Chemical Environment |
| Si | 2p | 102.0 - 103.0 | (CH₃)₂Si(Cl)CN |
| C | 1s | ~284.8 | Si-C H₃ |
| C | 1s | 286.0 - 287.0 | C ≡N |
| N | 1s | 398.5 - 400.0 | C≡N |
| Cl | 2p₃/₂ | ~200.6 | Si-Cl |
| Cl | 2p₁/₂ | ~202.2 | Si-Cl |
Note: These values are estimations based on data from analogous compounds and are subject to variation in an actual experimental setting.
Gas-Phase Structural Determination by Microwave Spectroscopy for Precise Bond Parameters
Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase by measuring their rotational transitions. researchgate.net To date, no specific microwave spectroscopic study of this compound has been reported. However, it is possible to predict the key structural parameters of this molecule based on the well-characterized geometries of related compounds such as methylsilane, dimethylsilane, and acetonitrile (B52724). aip.orgsci-hub.sestudy.comyoutube.com
The geometry of this compound is expected to be based on a tetrahedral arrangement around the central silicon atom. The molecule would possess a permanent dipole moment, making it microwave active. The analysis of its rotational spectrum would yield the rotational constants (A, B, and C), from which a detailed molecular structure, including bond lengths and bond angles, could be derived.
Based on data from analogous molecules, the following structural parameters can be reasonably estimated for this compound. The Si-C bond lengths in the dimethylsilyl group are expected to be similar to those found in dimethylsilane. The Si-Cl bond length can be inferred from other chlorosilane compounds. The C≡N triple bond length is well-established from studies of various nitriles, including acetonitrile. study.compearson.com
Table 2: Predicted Molecular Geometry of this compound based on Analogous Compounds
| Parameter | Predicted Value | Analogous Compound(s) Used for Estimation |
| Bond Lengths (Å) | ||
| r(Si-C_methyl) | ~1.867 | Methylsilane aip.orgaip.org |
| r(Si-C_cyano) | ~1.870 | - |
| r(C-H) | ~1.093 | Methylsilane aip.orgaip.org |
| r(Si-Cl) | 2.05 - 2.08 | Chlorosilanes mdpi.com |
| r(C≡N) | ~1.157 | Acetonitrile |
| Bond Angles (°) | ||
| ∠C_methyl-Si-C_methyl | ~111.0 | Dimethylsilane |
| ∠C_methyl-Si-Cl | ~108.0 | - |
| ∠C_methyl-Si-C_cyano | ~109.5 | - |
| ∠Si-C-H | ~109.5 | Methylsilane aip.org |
| ∠Si-C≡N | ~180.0 | Acetonitrile study.combrainly.com |
Note: These geometric parameters are hypothetical and are derived from experimental data of analogous compounds. An experimental microwave spectroscopy study would be required for their precise determination.
Reactivity and Reaction Mechanisms of Chloro Dimethyl Silanecarbonitrile
Reactivity at the Silicon-Halogen Bond
The silicon-chlorine bond in Chloro(dimethyl)silanecarbonitrile is the primary site for nucleophilic attack. The significant difference in electronegativity between silicon and chlorine renders the silicon atom highly electrophilic, making it susceptible to reaction with a wide array of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the formation of new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.
Nucleophilic Displacement Reactions with Oxygen-, Nitrogen-, and Carbon-Based Nucleophiles
The Si-Cl bond readily undergoes nucleophilic substitution reactions. This is a fundamental aspect of chlorosilane chemistry, driven by the formation of a more stable bond with the incoming nucleophile and the departure of the chloride leaving group. libretexts.org Safety data for analogous chlorosilanes confirm their high reactivity towards water, alcohols, amines, and strong bases, which act as nucleophiles. fishersci.comfishersci.com
Oxygen-based nucleophiles, such as water and alcohols, react with this compound to displace the chloride ion. The reaction with water leads to the formation of silanols, which can subsequently condense to form siloxanes. libretexts.org Similarly, alcohols react to yield alkoxysilanes.
Nitrogen-based nucleophiles, including primary and secondary amines, readily attack the electrophilic silicon center to form silylamines. fishersci.comfishersci.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Carbon-based nucleophiles, such as organolithium and Grignard reagents, are powerful tools for creating carbon-silicon bonds. libretexts.org Their reaction with this compound would result in the substitution of the chlorine atom with the organic group from the organometallic reagent.
Formation of Siloxane, Silylamine, and Organosilyl Derivatives
The nucleophilic displacement reactions described above directly lead to the synthesis of various important classes of organosilicon compounds.
Siloxanes: The hydrolysis of this compound initially produces a (cyanodimethyl)silanol. These silanols are often unstable and readily undergo self-condensation or co-condensation with other silanols to form siloxane bridges (Si-O-Si), leading to the formation of linear or cyclic siloxanes. The controlled hydrolysis of dichlorosilanes is a common method for the production of silicone polymers. libretexts.org
Silylamines: The reaction with amines provides a straightforward route to N-silylated compounds. For example, the reaction of a chlorosilane with a primary amine (RNH₂) would yield a silylamine of the type (NC)(CH₃)₂Si-NHR. These compounds are valuable intermediates in organic synthesis.
Organosilyl Derivatives: The reaction with carbon nucleophiles allows for the introduction of a wide range of organic functionalities onto the silicon atom. This is a fundamental strategy for the synthesis of tailored organosilane building blocks.
Table 1: Representative Nucleophilic Displacement Reactions at the Si-Cl Bond
| Nucleophile (Nu) | Reagent Example | Product Class | General Reaction |
| Oxygen-based | H₂O, ROH | Silanol (B1196071), Alkoxysilane | (NC)(CH₃)₂Si-Cl + Nu-H → (NC)(CH₃)₂Si-Nu + HCl |
| Nitrogen-based | RNH₂, R₂NH | Silylamine | (NC)(CH₃)₂Si-Cl + Nu-H → (NC)(CH₃)₂Si-Nu + HCl |
| Carbon-based | R'Li, R'MgX | Organosilyl derivative | (NC)(CH₃)₂Si-Cl + R'-M → (NC)(CH₃)₂Si-R' + MCl |
Note: The reactions with N-H and O-H containing nucleophiles typically require a base to scavenge the generated HCl.
Reactivity with Organometallic Reagents for C-Si Bond Formation
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent carbon nucleophiles that readily form carbon-silicon bonds upon reaction with chlorosilanes. libretexts.org The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom, displacing the chloride ion. orgsyn.org
The general reaction is as follows: (NC)(CH₃)₂Si-Cl + R-M → (NC)(CH₃)₂Si-R + MCl (where M = MgX or Li)
The choice of the organometallic reagent and reaction conditions can influence the outcome and yield of the reaction. For instance, the reactivity of organolithium reagents is generally higher than that of Grignard reagents. orgsyn.org The use of solvents like diethyl ether or tetrahydrofuran (B95107) is common for these reactions. fishersci.com
Transformations Involving the Nitrile Functionality
The carbonitrile (cyano) group of this compound offers a second reactive site, allowing for a diverse set of chemical transformations. These reactions can be used to introduce new functional groups, extending the synthetic utility of this compound even further.
Hydrolysis and Alcoholysis Reactions of the Nitrile Group
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids or amides, depending on the reaction conditions. Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed.
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid upon prolonged heating.
Base-catalyzed hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt.
Table 2: Potential Products from Nitrile Hydrolysis
| Conditions | Intermediate Product | Final Product |
| Mild Acid/Base | (NC)(CH₃)₂Si-C(=O)NH₂ | (NC)(CH₃)₂Si-COOH |
| Strong Acid/Base | (NC)(CH₃)₂Si-C(=O)NH₂ | (NC)(CH₃)₂Si-COOH |
Alcoholysis of the nitrile group, in the presence of an acid catalyst, can lead to the formation of imidates.
Reduction and Oxidation Pathways of the Carbonitrile Moiety
The nitrile group can undergo both reduction and oxidation to yield different functional groups.
Reduction: The reduction of nitriles is a common route to primary amines. Various reducing agents can be employed for this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting nitriles to primary amines. Catalytic hydrogenation using transition metal catalysts such as nickel or palladium is another widely used method. The expected product from the reduction of this compound would be (aminomethyl)(dimethyl)silyl chloride, although the reactivity of the Si-Cl bond under these conditions would need to be considered.
Oxidation: The oxidation of the nitrile group is less common but can be achieved under specific conditions. While direct oxidation of the nitrile carbon is challenging, reactions involving the transformation of the cyano group into other functionalities that can be subsequently oxidized are conceivable.
Mechanistic Investigations of Reaction Pathways of this compound
Understanding the mechanistic pathways of a chemical reaction is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying the reaction kinetics and identifying any transient species, or intermediates, that are formed during the course of the reaction.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on how fast a reaction proceeds. This information is vital for elucidating the reaction mechanism. For instance, the rate of reaction can be influenced by factors such as concentration of reactants, temperature, and the presence of catalysts.
Currently, there are no specific kinetic studies or reaction rate determinations published for this compound in the available scientific literature. In contrast, kinetic studies have been performed on the related trimethylsilyl (B98337) cyanide, particularly in its reaction with aldehydes, providing insights into the mechanism of cyanohydrin formation. osti.gov
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient chemical species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization are key to understanding the detailed reaction pathway. Techniques such as spectroscopy and trapping experiments are often employed for this purpose. nih.govnih.gov
There is no available research that identifies or characterizes reaction intermediates specifically for reactions involving this compound. For other silyl (B83357) cyanides, mechanistic studies have proposed the involvement of various intermediates, but direct experimental evidence for the chloro-substituted derivative is lacking.
Role as a Building Block in Complex Chemical Syntheses
Silyl cyanides, in general, are valuable reagents in organic synthesis, primarily serving as a source of the cyanide nucleophile for the formation of nitriles. These nitriles can then be converted into a variety of other functional groups, such as carboxylic acids, amines, and amides.
While this compound is commercially available, there is a dearth of specific examples in the scientific literature that showcase its application as a building block in the synthesis of complex molecules. The reactivity of the Si-Cl bond offers potential for unique applications compared to trimethylsilyl cyanide, such as subsequent functionalization after the cyanation step. However, without dedicated studies, its role remains largely unexplored and undocumented. The synthesis of various silyl cyanides is well-documented, often starting from the corresponding silyl chlorides. thieme-connect.de
Computational and Theoretical Investigations of Chloro Dimethyl Silanecarbonitrile
Electronic Structure and Molecular Geometry Calculations
The precise determination of a molecule's electronic structure and geometry is fundamental to understanding its chemical behavior. For Chloro(dimethyl)silanecarbonitrile, computational chemistry offers powerful tools to predict these properties with high accuracy.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. numberanalytics.comresearchgate.net In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various ground state properties. researchgate.netnih.gov
These calculations would typically reveal the key structural parameters of the molecule. For instance, the silicon-carbon, silicon-chlorine, and silicon-cyanide bond lengths and the bond angles around the central silicon atom can be determined. The electronic properties, such as the dipole moment and the distribution of electron density, can also be mapped, providing insights into the molecule's polarity and reactivity. The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack. researchgate.net
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value |
| Si-C (methyl) Bond Length | ~1.85 Å |
| Si-Cl Bond Length | ~2.06 Å |
| Si-CN Bond Length | ~1.87 Å |
| C-N Bond Length | ~1.15 Å |
| ∠Cl-Si-C (methyl) | ~108° |
| Dipole Moment | ~3.5 D |
Note: The data in this table is illustrative and based on typical values for similar organosilicon compounds, as specific literature for this compound is not available.
Ab Initio Methods for High-Accuracy Thermochemical and Structural Predictions
For even greater accuracy, particularly for thermochemical data, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. acs.orgaps.orgaps.org These methods, while computationally more demanding than DFT, are capable of providing benchmark-quality data for properties like heats of formation, bond dissociation energies, and ionization potentials. arxiv.org
For this compound, high-level ab initio calculations could be used to precisely determine its thermodynamic stability and the energetics of its formation. These calculations are crucial for understanding the compound's behavior in various chemical environments and for designing synthetic pathways. The accuracy of these methods is such that they can often rival or even exceed that of experimental measurements, especially for reactive or unstable species. rsc.org
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as a fingerprint for molecular identification and characterization.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in organic and organometallic chemistry. youtube.com Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). hmdb.ca For this compound, predicting the ¹H, ¹³C, and ²⁹Si NMR spectra would be instrumental in its characterization. researchgate.net
The calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to confirm the structure of the compound.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (δ) |
| ¹H (Si-CH₃) | ~0.5 - 0.7 |
| ¹³C (Si-CH₃) | ~1 - 3 |
| ¹³C (CN) | ~115 - 125 |
| ²⁹Si | ~10 - 20 |
Note: The data in this table is illustrative and based on typical values for similar organosilicon compounds, as specific literature for this compound is not available.
Theoretical Vibrational Frequencies and Intensities for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. acs.org DFT calculations can be used to compute the vibrational frequencies and their corresponding IR and Raman intensities. nih.govmdpi.com This allows for a detailed assignment of the experimental spectra of this compound.
The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) yields the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other effects not explicitly included in the calculation. nih.gov The predicted spectra can aid in the identification of characteristic vibrational modes, such as the Si-Cl stretch, the C≡N stretch, and the various vibrations of the dimethylsilyl group. lmaleidykla.lt
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range |
| C≡N stretch | 2200 - 2260 |
| Si-Cl stretch | 450 - 600 |
| Si-C stretch | 600 - 800 |
| CH₃ rock | 800 - 900 |
Note: The data in this table is illustrative and based on typical values for similar organosilicon compounds, as specific literature for this compound is not available.
Reaction Mechanism Modeling and Energy Landscapes
Understanding the reaction mechanisms of this compound is key to predicting its reactivity and potential applications in synthesis. Computational chemistry provides the tools to model reaction pathways and map out the corresponding energy landscapes.
For instance, the reaction of this compound with a nucleophile can be modeled to understand the substitution at the silicon center. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of the reaction can be predicted. nih.gov The cyanide group in silyl (B83357) cyanides can also participate in various reactions, such as electrophilic cyanation, and computational studies can elucidate the intricate details of these transformations. nih.govrsc.orgyoutube.com
The energy landscape for a given reaction provides a comprehensive picture of the potential energy surface, including reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction's thermodynamics and kinetics, guiding the design of experiments and the development of new synthetic methodologies involving this compound.
Transition State Characterization for Elementary Reactions
The transition state is a fleeting, high-energy configuration that a molecule passes through as it transforms from reactant to product. Identifying and characterizing this state is crucial for understanding reaction mechanisms and predicting reaction rates. Computational methods, particularly quantum chemical calculations, are instrumental in locating transition state structures.
For elementary reactions involving organosilanes, such as nucleophilic substitution or elimination, computational chemists employ algorithms to search the potential energy surface for saddle points, which correspond to transition states. Techniques like the synchronous transit-guided quasi-Newton (STQN) method are often used. Once a candidate transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Representative Data for Transition State Characterization of a Generic Silane (B1218182) Reaction (Illustrative)
| Parameter | Value | Description |
| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirms the structure as a true transition state. The magnitude is related to the curvature of the potential energy surface at the saddle point. |
| Activation Energy (Ea) | 15.2 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. This value is critical for calculating reaction rate constants. |
| Key Bond Distances | Si-Nu: 2.1 ÅSi-Cl: 2.5 Å | In a substitution reaction, these distances would show the partial formation of the new bond (Si-Nu) and the partial breaking of the old bond (Si-Cl). |
Reaction Pathway Elucidation and Energetic Profiles
Beyond identifying the transition state, computational chemistry can map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products. This is achieved through methods like the Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state structure and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, thus confirming that the transition state connects the desired reactants and products.
The energetic profile of the reaction is a plot of the energy of the system as a function of the reaction coordinate. This profile provides a visual representation of the reaction mechanism, showing the relative energies of all species involved. For instance, a comparative study on H-abstraction reactions of silanes has shown that the barrier energies for H-abstraction from silicon sites are significantly lower than from analogous carbon sites in alkanes, indicating a higher reactivity for the silanes in these reactions. nih.gov
Molecular Orbital Analysis and Bonding Characteristics
Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and bonding in molecules. Computational analyses based on MO theory can reveal crucial details about reactivity and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the most available electron-donating orbital, while the LUMO is the most available electron-accepting orbital. libretexts.orgyoutube.com
In the context of this compound, FMO theory would be used to predict its reactivity towards nucleophiles and electrophiles. For example, in a reaction with a nucleophile, the interaction between the nucleophile's HOMO and the LUMO of this compound would be dominant. The energy and spatial distribution of the LUMO would indicate the most likely site of nucleophilic attack. Conversely, in a reaction with an electrophile, the HOMO of this compound would be the key orbital.
Table 2: Illustrative Frontier Molecular Orbital Data for a Generic Silane
| Orbital | Energy (eV) | Description and Implication for Reactivity |
| HOMO | -9.5 | The energy of the highest occupied molecular orbital. A higher HOMO energy suggests greater nucleophilicity. The spatial distribution would indicate the most basic or electron-rich sites. |
| LUMO | -0.8 | The energy of the lowest unoccupied molecular orbital. A lower LUMO energy indicates greater electrophilicity. The spatial distribution would pinpoint the most likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity and easier electronic excitation. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This method provides valuable information about charge distribution, hybridization, and delocalization effects. rsc.orgresearchgate.net
For this compound, an NBO analysis would quantify the hybridization of the silicon atom and the polarity of the Si-Cl, Si-C, and C≡N bonds. It would also reveal any significant delocalization of electron density, such as hyperconjugative interactions. For instance, the interaction between a filled bonding orbital (a "donor") and an empty antibonding orbital (an "acceptor") can be quantified in terms of stabilization energy, indicating the strength of the delocalization.
Table 3: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Generic Silane Fragment
| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2), kcal/mol) | Interpretation |
| σ(C-H) -> σ(Si-Cl) | 1.5 | This represents a hyperconjugative interaction where electron density from a C-H bond is donated into the antibonding orbital of the Si-Cl bond, weakening the Si-Cl bond. |
| LP(Cl) -> σ(Si-C) | 0.8 | Donation of electron density from a lone pair on the chlorine atom into the antibonding orbital of a Si-C bond. |
| Natural Charge on Si | +1.2 | The calculated partial charge on the silicon atom, indicating its electrophilicity. |
| Hybridization of Si | sp³·² | The calculated hybridization of the silicon atom, which can deviate from the ideal sp³ hybridization depending on the substituents. |
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find an equation that relates these descriptors to the observed activity or reactivity.
For a series of substituted silanecarbonitriles, a QSAR/QSRR study could be developed to predict their reactivity in a specific reaction or their potential biological activity. Molecular descriptors can be derived from computational chemistry and can be categorized as:
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Thermodynamic descriptors: Heat of formation, Gibbs free energy.
Once a statistically significant QSAR/QSRR model is developed, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Advanced Research Applications and Methodological Contributions of Chloro Dimethyl Silanecarbonitrile Chemistry
Precursor in the Synthesis of Novel Organosilicon Polymers and Macromolecules
The bifunctional nature of Chloro(dimethyl)silanecarbonitrile, possessing both a reactive chloro group and a polar nitrile functionality, theoretically positions it as a valuable monomer or precursor in the synthesis of specialized organosilicon polymers.
Formation of Silicon-Containing Polymeric Chains and Networks
The chloro group on the silicon atom is a primary site for polymerization. Through reactions like hydrolysis and condensation, this group can be converted to a silanol (B1196071) (Si-OH), which can then react with other chlorosilane or silanol molecules to form siloxane (Si-O-Si) linkages, the backbone of silicone polymers. The dimethyl substitution on the silicon atom would lead to linear polydimethylsiloxane (B3030410) (PDMS) chains if a dichlorodimethylsilane (B41323) were the primary monomer. In the case of this compound, its monofunctional nature with respect to the chloro group suggests its primary role would be as a chain-terminating or end-capping agent, introducing a nitrile group at the end of a polymer chain.
Dehydrogenative coupling is another potential pathway for forming silicon-containing polymers. This would involve the reaction of a hydrosilane with a suitable co-monomer, a process that can be catalyzed by various metal complexes. nih.gov While direct polymerization of this compound via this method is not documented, its derivatives could potentially participate in such reactions.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Reaction Type | Reactants | Resulting Linkage | Potential Polymer Architecture |
| Hydrolytic Condensation | R(CN)Si(CH₃)₂OH + HOSi(CH₃)₂R' | -Si(CH₃)₂-O-Si(CH₃)₂- | Linear or branched polysiloxanes with nitrile functionality |
| Dehydrogenative Coupling | R(CN)Si(CH₃)₂H + H-X-R' (X=O, N) | -Si(CH₃)₂-X- | Functionalized polysiloxanes or polysilazanes |
Integration into Hybrid Organic-Inorganic Frameworks and Nanostructures
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level. The nitrile group of this compound offers a site for further organic reactions, allowing for the covalent integration of the silane (B1218182) moiety into larger organic or polymeric structures. These hybrid materials could then be used to create structured frameworks or nanostructures. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for incorporation into metal-organic frameworks (MOFs) or other porous materials. The silicon component would impart properties such as thermal stability and hydrophobicity.
Role in the Development of Advanced Catalytic Systems
The unique electronic properties of silicon and the presence of the nitrile group suggest that this compound could be a precursor for developing novel catalytic systems.
Silane-Based Catalysts in Organic Transformations
While direct catalytic activity of this compound is not reported, functionalized silanes can act as catalysts or be part of a catalytic system. For example, the nitrile group could be modified to create a Lewis basic site that could catalyze certain organic reactions. The silicon atom itself can influence the reactivity of adjacent functional groups.
Ligand Design for Metal-Catalyzed Reactions Using Silanecarbonitrile Scaffolds
The nitrile group in this compound can be a valuable synthon for designing ligands for metal-catalyzed reactions. The nitrogen atom of the nitrile possesses a lone pair of electrons and can coordinate to transition metals. More complex ligands can be synthesized by reacting the nitrile group. For example, it could be converted to an amidine or a pyridine-like heterocycle, which are well-known coordinating moieties in catalysis. The dimethylsilyl group would provide steric bulk and influence the electronic properties of the resulting metal complex. The design of such ligands is crucial for controlling the activity and selectivity of catalytic processes.
Table 2: Potential Ligand Synthesis from this compound
| Reaction of Nitrile Group | Resulting Functional Group | Potential Ligand Type |
| Reduction | Amine (-CH₂NH₂) | Bidentate (with another donor) |
| Addition of an amine | Amidine | Monodentate or Bidentate |
| Cycloaddition | Heterocycle (e.g., triazole) | Monodentate or Bidentate |
Fundamental Contributions to Organosilicon Reaction Discovery
The study of the reactivity of this compound can contribute to the fundamental understanding of organosilicon reaction mechanisms. The interplay between the reactive Si-Cl bond and the polar nitrile group on the same molecule presents interesting chemical questions. For instance, the nitrile group could influence the rate and regioselectivity of nucleophilic substitution at the silicon center. Understanding these intramolecular effects is crucial for designing new synthetic methodologies in organosilicon chemistry.
Research into the reactions of this compound with various nucleophiles and electrophiles would provide valuable data on the reactivity of cyanofunctionalized silanes, a class of compounds that has not been as extensively studied as other organosilanes. This knowledge could lead to the discovery of new reactions and the synthesis of novel organosilicon compounds with unique properties.
The Uncharted Territory of Silicon-Mediated Transformations
The concept of silicon-mediated transformations involves the strategic use of silicon-containing reagents to facilitate unique chemical reactions. These transformations often rely on the distinct electrochemical properties of silicon and its ability to form bonds of varying strengths with other elements. unishivaji.ac.in For instance, the formation of silyl (B83357) enol ethers from ketones is a classic example of silicon's role in modifying reactivity. wikipedia.org
In the context of this compound, the silicon atom is bonded to a chlorine atom, two methyl groups, and a cyano group. The chloro group provides a primary site for nucleophilic substitution, a common reaction pathway for chlorosilanes. lkouniv.ac.in This would theoretically allow for the attachment of the dimethylsilyl cyanide moiety to a variety of substrates. However, the literature lacks specific examples of such transformations being utilized to achieve novel synthetic outcomes. The potential for this reagent to act as a linchpin in complex molecule synthesis, for example by first reacting at the silicon center and then utilizing the nitrile group, remains a theoretical exercise without concrete research findings.
Awaiting Exploration of Silicon-Nitrile Synergistic Reactivity
The simultaneous presence of a chloro group on the silicon atom and a cyano group presents the intriguing possibility of synergistic reactivity. This implies that the two functional groups could interact in a way that leads to chemical behavior not observed in monofunctional chlorosilanes or silyl cyanides. For example, intramolecular coordination or electronic effects between the silicon and nitrile centers could influence the reactivity of the molecule.
The synthesis of silyl cyanides can be achieved by reacting a silyl chloride with a cyanide source. thieme-connect.de This fundamental reaction underscores the compatibility of these two functional groups within the same molecule. However, beyond its synthesis, the subsequent reactivity of a molecule like this compound is not well-documented. Research into bifunctional organosilicon reagents is an active area, with compounds containing different reactive sites being designed for specific synthetic strategies. merckmillipore.com Unfortunately, this compound has not been a significant subject in these studies.
Without dedicated research, any discussion on the advanced applications of this compound is speculative. The scientific community has yet to publish detailed findings that would elucidate its role in unique silicon-mediated transformations or explore the synergistic reactivity of its silicon-nitrile framework. The potential of this compound remains locked away, awaiting future investigation to unlock its synthetic utility.
Future Research Directions and Unaddressed Challenges in Chloro Dimethyl Silanecarbonitrile Research
Exploration of Asymmetric Synthesis and Chiral Derivatives of Silanecarbonitriles
The synthesis of chiral organosilicon compounds is a rapidly developing field, driven by their potential applications in medicinal chemistry, material science, and as chiral ligands in asymmetric catalysis. nih.govnih.gov The development of methods for the asymmetric synthesis of silanecarbonitriles, including derivatives of Chloro(dimethyl)silanecarbonitrile, represents a significant and largely unexplored research avenue.
Currently, the catalytic asymmetric synthesis of Si-stereogenic silanes is an area of intense focus, with methods like desymmetrization of prochiral silanes and kinetic resolution of racemic silanes being prominent strategies. nih.gov Organocatalysis, in particular, is emerging as a powerful tool for the enantioselective construction of silicon stereocenters. nih.govresearchgate.net For instance, the use of chiral imidodiphosphorimidate (IDPi) catalysts has enabled the organocatalytic enantioselective synthesis of tertiary silyl (B83357) ethers. nih.gov Similarly, chiral imidazole-containing catalysts have been employed for the desymmetrization of prochiral silanediols to produce Si-stereogenic compounds. nih.govresearchgate.net
Future research could focus on adapting these existing asymmetric strategies or developing novel ones specifically for silanecarbonitriles. The presence of the nitrile group could offer unique opportunities for catalyst interaction and stereocontrol. The synthesis of chiral derivatives of this compound would open the door to investigating their enantioselective reactions and their potential as chiral building blocks for more complex molecules. The stereochemical configuration of chiral centers is often a critical determinant of biological and chemical activity, and exploring the enantioselectivity of chiral silanecarbonitrile derivatives could lead to the discovery of novel properties and applications. mdpi.com
Table 1: Comparison of Asymmetric Synthesis Strategies for Organosilanes
| Strategy | Description | Key Features | Potential for Silanecarbonitriles |
| Desymmetrization of Prochiral Silanes | A prochiral silane (B1218182) is converted into a chiral product through a reaction that selectively forms one enantiomer. | Can be catalyzed by transition metals or organocatalysts. | High potential if suitable prochiral silanecarbonitrile precursors can be designed. |
| Kinetic Resolution of Racemic Silanes | One enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the enrichment of the slower-reacting enantiomer. | Can be effective for separating enantiomers. | Applicable to racemic mixtures of chiral silanecarbonitriles. |
| Organocatalytic Asymmetric Synthesis | Utilizes small organic molecules as chiral catalysts to induce enantioselectivity. researchgate.net | Metal-free, often milder reaction conditions. researchgate.net | Promising, as organocatalysts can be tailored to interact with the nitrile functionality. |
| Transition Metal Catalysis | Employs chiral transition metal complexes to catalyze asymmetric transformations. | High efficiency and selectivity are often achievable. | The compatibility of the nitrile group with various transition metal catalysts would need to be investigated. |
Investigation of Reactivity in Nonaqueous and Extreme Chemical Environments
The reactivity of this compound under nonaqueous and extreme chemical conditions (e.g., high temperature, high pressure, strongly acidic or basic media) is a largely uncharted territory. Understanding its behavior in such environments is crucial for expanding its synthetic utility and for potential applications in demanding industrial processes.
Organosilicon compounds, in general, are known for their unique reactivity profiles. elsevier.com For instance, the development of automation-friendly cross-coupling reactions in dimethyl sulfoxide (B87167) (DMSO) at room temperature has been a significant advancement. nih.gov Investigating the compatibility and reactivity of this compound in various nonaqueous solvents, including ionic liquids and deep eutectic solvents, could unveil novel reaction pathways and product selectivities.
Furthermore, exploring its reactions under extreme conditions could lead to the synthesis of novel organosilicon materials with enhanced thermal stability or chemical resistance. For example, organosilicon compounds containing nitrile and oligo(ethylene oxide) substituents have been investigated as safe electrolytes for high-voltage lithium-ion batteries, highlighting the potential for these functionalities to impart desirable properties under demanding electrochemical conditions. researchgate.net
Integration into Advanced Functional Materials for Emerging Technologies, focusing on novel chemical principles and reaction pathways
The unique structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The silicon-nitrile linkage, in particular, could impart interesting electronic and optical properties. Research in this area should focus on leveraging novel chemical principles and reaction pathways to design and synthesize materials with tailored functionalities.
The field of organosilicon chemistry is continually expanding, with ongoing discoveries of new compounds and applications in material science. elsevier.com The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, including cycloadditions, reductions, and complexations with metal ions. By exploiting these reactions, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers with unique thermal, mechanical, or photophysical properties.
Moreover, the integration of the dimethylsilyl moiety could enhance properties such as solubility in organic solvents and thermal stability. The development of new synthetic methodologies that allow for precise control over the incorporation of this compound units into larger molecular architectures will be key to realizing its full potential in materials science.
Development of High-Throughput Computational and Experimental Methodologies for Analogous Organosilicon Nitrile Compounds
To accelerate the discovery and optimization of new organosilicon nitrile compounds and their applications, the development of high-throughput computational and experimental methodologies is essential. These approaches can significantly reduce the time and resources required for traditional research and development cycles. nih.gov
High-throughput experimentation (HTE) involves the parallel execution of a large number of experiments, often on a miniaturized scale. nih.govchemrxiv.org This technique has been successfully applied to various areas of chemistry, including reaction optimization and materials discovery. chemrxiv.orgdigitellinc.com For organosilicon nitrile chemistry, HTE could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of new derivatives. unina.it The development of high-throughput screening methods for nitrilase activity demonstrates the potential for applying such techniques to nitrile-containing compounds. rsc.org
In parallel with experimental efforts, high-throughput computational methods, such as density functional theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into the structure, bonding, and reactivity of organosilicon nitrile compounds. elsevier.com These computational tools can be used to predict the properties of new molecules, guide experimental design, and elucidate reaction mechanisms. By combining high-throughput experimentation with advanced computational modeling, researchers can create a powerful and efficient workflow for exploring the vast chemical space of organosilicon nitriles and identifying promising candidates for specific applications.
Table 2: Key Methodologies for Accelerated Research in Organosilicon Nitriles
| Methodology | Description | Advantages |
| High-Throughput Experimentation (HTE) | Parallel execution of numerous chemical reactions on a small scale. nih.gov | Accelerates reaction discovery and optimization; reduces material consumption. nih.gov |
| High-Throughput Computational Screening | Use of computational models to rapidly evaluate the properties of a large number of virtual compounds. | Cost-effective; provides theoretical insights to guide experimental work. |
| Automated Synthesis and Robotics | Employment of robotic platforms for the automated execution of chemical syntheses. nih.gov | Increases reproducibility and efficiency; enables the synthesis of large compound libraries. chemrxiv.org |
| Data-Rich Analytical Techniques | Utilization of advanced analytical methods (e.g., high-throughput mass spectrometry) for rapid and comprehensive analysis of reaction outcomes. nih.gov | Provides detailed information for reaction optimization and mechanistic studies. |
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of Chloro(dimethyl)silanecarbonitrile?
Answer:
The compound’s structure can be confirmed using a combination of:
- FT-IR spectroscopy : To identify functional groups (e.g., Si–Cl, C≡N) via characteristic absorption bands.
- ¹H-NMR and ¹³C-NMR : To resolve the molecular framework, including methyl groups attached to silicon and the carbonitrile moiety.
- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
These methods align with protocols used for analogous silane derivatives, where NMR and IR were critical for confirming substituent arrangements and bond types .
Basic: What synthetic routes are employed for laboratory-scale preparation of this compound?
Answer:
While direct synthesis details are not explicitly documented in the provided evidence, analogous methods for chlorosilanes suggest:
- Chlorination of dimethylsilane precursors : Reacting dimethylsilane with chlorine gas or chlorinating agents under inert conditions.
- Cyanide substitution : Introducing the carbonitrile group via nucleophilic displacement of chlorine using cyanide salts (e.g., KCN/NaCN) in anhydrous solvents.
Reaction conditions (temperature, solvent polarity, and catalyst use) must be optimized to minimize side reactions, as demonstrated in silane functionalization studies .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
Critical properties include:
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₃H₈Cl₂Si | |
| Molecular Weight | 143.087 g/mol | |
| Reactivity | Air- and moisture-sensitive | |
| Stability | Decomposes in protic solvents |
These properties necessitate handling under inert atmospheres (e.g., nitrogen/argon) and storage in sealed, desiccated containers .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Mechanistic pathways can be investigated via:
- Kinetic studies : Monitoring reaction rates under varying temperatures and concentrations to determine activation parameters.
- Isotopic labeling : Using deuterated solvents or ³⁶Cl-labeled reagents to track bond cleavage/formation.
- Computational modeling : Density Functional Theory (DFT) simulations to predict transition states and intermediate stability.
For example, the electron-withdrawing cyano group likely enhances the electrophilicity of the silicon center, accelerating nucleophilic attacks—a hypothesis testable through comparative studies with non-cyano analogs .
Advanced: What experimental strategies assess the stability of this compound under varying environmental conditions?
Answer:
Controlled stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Hydrolytic stability tests : Exposing the compound to controlled humidity levels and monitoring degradation via HPLC or NMR.
- Long-term storage trials : Evaluating purity changes under inert vs. ambient conditions over weeks/months.
Evidence from similar chlorosilanes indicates rapid hydrolysis in humid environments, necessitating anhydrous handling protocols .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Answer:
Contradictions may arise from impurities, solvent effects, or methodological differences. Resolution strategies include:
- Reproducibility checks : Replicating experiments with rigorously purified reagents and standardized conditions.
- Cross-validation : Using multiple analytical techniques (e.g., GC-MS, NMR) to confirm reaction outcomes.
- Meta-analysis : Comparing data across peer-reviewed studies to identify consensus or outlier results.
For instance, discrepancies in hydrolysis rates could stem from trace water content in solvents, highlighting the need for Karl Fischer titration to quantify moisture levels pre-experiment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
